1-(Morpholin-2-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-morpholin-2-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(8)6-4-7-2-3-9-6/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZOPRBMPGVISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNCCO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314908-48-9 | |
| Record name | 1-(morpholin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Conformational Analysis and Stereochemical Characterization of 1 Morpholin 2 Yl Ethan 1 Ol
Theoretical and Computational Approaches to Conformational Analysis
Computational chemistry provides powerful tools for investigating the complex conformational landscape of molecules. Through methods like Density Functional Theory (DFT) and molecular dynamics, it is possible to predict the most stable three-dimensional arrangements of atoms and the energy barriers that separate them.
The conformational possibilities of a molecule can be visualized as an energy landscape, a multi-dimensional surface where elevation corresponds to potential energy. nih.govcam.ac.uknih.gov The valleys on this landscape represent stable or semi-stable conformations (conformers), while the peaks represent high-energy transition states. cam.ac.uknih.gov The goal of conformational analysis is to identify the lowest energy valleys, which correspond to the most populated conformations of the molecule. chemistrysteps.com
For the morpholine (B109124) ring, a six-membered saturated heterocycle, theoretical calculations and experimental data consistently show that the chair conformation is significantly lower in energy than skew-boat or boat conformations. researchgate.net The energy of the chair conformer of morpholine is calculated to be approximately 7.5 kcal/mol lower than that of the skew-boat conformers. researchgate.net
The presence of the 1-hydroxyethyl substituent at the 2-position of the morpholine ring in 1-(Morpholin-2-yl)ethan-1-ol introduces additional complexity. The substituent can occupy either an axial or an equatorial position on the chair frame. This leads to two primary chair conformations, with the substituent either pointing away from the general plane of the ring (equatorial) or perpendicular to it (axial). Generally, bulky substituents prefer the more spacious equatorial position to minimize steric hindrance.
Table 1: Hypothetical Relative Energies of this compound Chair Conformations This table illustrates the expected relative energies for the primary chair conformations based on established principles of conformational analysis. Actual values would require specific quantum mechanical calculations.
| Conformation | Substituent Position | Key Interactions | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K |
| Chair 1 | Equatorial | Minimal steric strain | 0 (most stable) | >95% |
| Chair 2 | Axial | 1,3-diaxial interactions with H-atoms at C-4 and C-6 | 2.0 - 3.0 | <5% |
| Twist-Boat | N/A | High torsional and angle strain | >5.0 | <0.1% |
The geometry of the morpholine ring is not perfectly flat but is "puckered" to alleviate angle and torsional strain. The precise nature of this puckering can be influenced by the substituents attached to the ring, known as exocyclic groups. The 1-hydroxyethyl group on this compound can affect the ring's conformation through several mechanisms:
Steric Effects : A bulky substituent generally favors an equatorial position to avoid steric clashes (1,3-diaxial interactions) with other axial atoms on the ring. This preference strongly stabilizes the chair conformation where the substituent is equatorial.
Stereoelectronic Effects : The presence of heteroatoms (oxygen and nitrogen) in the morpholine ring creates specific electronic effects, such as the anomeric effect, which can influence conformational preferences. The interaction of the substituent's orbitals with the ring's orbitals can further modulate the stability of different puckered forms. researchgate.net
To quantify the relative stabilities of different conformers and understand the dynamic equilibrium between them, computational simulations are employed. Molecular Dynamics (MD) simulations, for instance, can model the movement of atoms in the molecule over time, providing insights into how it explores its conformational space. mdpi.comnih.gov
These simulations can map the energy landscape and calculate the free energy difference between various states, allowing for a prediction of the equilibrium populations of each conformer at a given temperature. mdpi.com For example, a simulation could start with the molecule in a high-energy state and observe how it relaxes into the more stable equatorial-substituted chair conformation. The frequency and duration of time spent in each conformation provide a direct measure of their relative stability.
Table 2: Typical Workflow for Computational Simulation of Conformational Equilibrium
| Step | Technique | Purpose | Expected Output |
| 1. Initial Structure Generation | Molecular Mechanics | Generate plausible starting geometries for all potential conformers (e.g., axial/equatorial chair, boat). | 3D coordinate files for various conformers. |
| 2. Geometry Optimization | Density Functional Theory (DFT) | Find the lowest energy structure for each conformer by minimizing forces on all atoms. | Optimized geometries and their electronic energies. |
| 3. Frequency Calculation | DFT | Confirm that optimized structures are true minima (no imaginary frequencies) and calculate thermodynamic properties. | Vibrational frequencies, zero-point energies, and thermal corrections to free energy. |
| 4. Conformational Search | Molecular Dynamics (MD) or Monte Carlo | Simulate the molecule's movement over time to explore the conformational space and identify all relevant low-energy states. | A trajectory file showing conformational changes over time. |
| 5. Population Analysis | Boltzmann Distribution | Calculate the equilibrium population of each conformer based on their calculated free energies. | Percentage contribution of each stable conformer to the overall equilibrium. |
Spectroscopic Techniques for Stereochemical Elucidation
This compound possesses two chiral centers: one at the C-2 position of the morpholine ring and another at the C-1 position of the ethan-1-ol substituent. This gives rise to four possible stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). The (R,R) and (S,S) pair are enantiomers, as are the (R,S) and (S,R) pair. The relationship between the (R,R) and (R,S) isomers (or any other non-mirror-image pair) is diastereomeric. Spectroscopic methods are essential for distinguishing these isomers and determining the purity of a sample.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining molecular structure. Diastereomers, having different physical properties, can be distinguished by NMR. nih.gov
¹H and ¹³C NMR : The protons (¹H) and carbons (¹³C) in diastereomers exist in chemically non-equivalent environments. Consequently, they will exhibit different chemical shifts in the NMR spectrum. For example, the proton on the carbon bearing the hydroxyl group (H-1') would likely have a different chemical shift in the (2R, 1'R) isomer compared to the (2R, 1'S) isomer. Similarly, coupling constants (J-values), which depend on the dihedral angle between adjacent protons, will differ between diastereomers due to their distinct three-dimensional arrangements.
While enantiomers are indistinguishable in a standard NMR experiment (as they have identical physical properties in an achiral environment), they can be differentiated by using a chiral solvating agent (CSA). semanticscholar.orgresearchgate.net The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. These complexes are diastereomers of each other and will, therefore, exhibit separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess. semanticscholar.org
Table 3: Expected NMR Data for Differentiation of this compound Stereoisomers This table presents hypothetical data illustrating how NMR spectroscopy can distinguish between diastereomers.
| Stereoisomer Pair | Nucleus | Expected Chemical Shift (δ) Difference | Expected Coupling Constant (J) Difference |
| Diastereomers | |||
| (2R, 1'R) vs. (2R, 1'S) | H-1' (CH-OH) | Δδ ≠ 0 | ΔJ ≠ 0 |
| (2R, 1'R) vs. (2R, 1'S) | H-2 (Ring CH) | Δδ ≠ 0 | ΔJ ≠ 0 |
| (2R, 1'R) vs. (2R, 1'S) | C-1' (CH-OH) | Δδ ≠ 0 | N/A |
| Enantiomers (with Chiral Solvating Agent) | |||
| (2R, 1'R) vs. (2S, 1'S) | H-1' (CH-OH) | Δδ ≠ 0 | Minimal |
| (2R, 1'R) vs. (2S, 1'S) | C-1' (CH-OH) | Δδ ≠ 0 | N/A |
Chiral chromatography is a powerful separation technique used to resolve enantiomers from a racemic mixture and to determine the enantiomeric purity of a sample. sigmaaldrich.comnih.gov The method relies on a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule. nih.gov
When a mixture of enantiomers is passed through the column, the two enantiomers interact differently with the chiral stationary phase. sigmaaldrich.com This differential interaction, based on the formation of transient diastereomeric complexes, causes one enantiomer to be retained on the column longer than the other. As a result, the two enantiomers elute from the column at different times (different retention times), allowing for their separation and quantification.
High-performance liquid chromatography (HPLC) with a chiral column is the most common method for this purpose. nih.gov By analyzing a sample of this compound, one could separate the (2R, 1'R) from the (2S, 1'S) enantiomer, and the (2R, 1'S) from the (2S, 1'R) enantiomer. The area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer present, which is used to calculate the enantiomeric excess (ee) or enantiomeric ratio (er). acs.org
Table 4: Representative Data from Chiral HPLC Analysis This table shows hypothetical results for the analysis of a non-racemic mixture of one enantiomeric pair of this compound.
| Enantiomer | Retention Time (min) | Peak Area | Percentage of Total |
| (2R, 1'R) | 10.5 | 950,000 | 95.0% |
| (2S, 1'S) | 12.2 | 50,000 | 5.0% |
| Calculated Purity | Enantiomeric Excess (ee): 90% | Enantiomeric Ratio (er): 95:5 |
Lack of Specific Crystallographic Data for this compound Prevents Detailed Analysis
A thorough search of scientific literature and crystallographic databases has revealed a significant lack of publicly available X-ray crystallography data for the specific chemical compound This compound . This absence of primary research findings makes it impossible to provide a detailed analysis of its absolute configuration as requested.
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. Without experimental crystallographic data, any discussion on the absolute configuration of this compound would be purely speculative.
While general principles of conformational analysis suggest that the morpholine ring in this compound would likely adopt a stable chair conformation, specific details regarding the orientation of the ethanol (B145695) substituent and the resulting stereochemistry can only be confirmed through empirical data.
The requested article, with its focus on detailed research findings and data tables derived from X-ray crystallography, cannot be generated at this time due to the unavailability of the necessary source material. Further experimental research is required to elucidate the precise solid-state structure and absolute configuration of this compound.
Chemical Reactivity and Derivatization Studies of 1 Morpholin 2 Yl Ethan 1 Ol
Reactivity of the Secondary Amine Nitrogen
The nitrogen atom at the 4-position of the morpholine (B109124) ring is a secondary amine, making it nucleophilic and basic wikipedia.org. This allows for a range of derivatization reactions, including alkylation, acylation, and oxidation.
The morpholine nitrogen can be readily alkylated by reaction with alkyl halides. Studies on the N-alkylation of morpholine with various alcohols using a CuO–NiO/γ–Al₂O₃ catalyst have shown high conversion rates, for instance, achieving 95.3% conversion with methanol (B129727) to yield N-methylmorpholine researchgate.netresearchgate.net. This demonstrates the high reactivity of the morpholine nitrogen towards alkylating agents.
N-acylation occurs when the amine reacts with acylating agents like acyl chlorides or anhydrides to form N-acylmorpholine derivatives (amides). For example, N-acetylmorpholine can be prepared by reacting morpholine with ethyl acetate (B1210297) under heat in the presence of an ionic liquid catalyst google.com. The reaction of morpholine with the acid chloride of naproxen (B1676952) has also been used to synthesize the corresponding amide nih.gov. These reactions are typically high-yielding and are fundamental in modifying the properties of the morpholine scaffold.
Table 3: Representative N-Alkylation and N-Acylation Reactions Based on reactivity studies of the parent morpholine ring.
| Reaction Type | Reagents | Conditions | Product Type | Reference |
| N-Methylation | Methanol | CuO–NiO/γ–Al₂O₃, 220 °C | N-Methyl derivative | researchgate.net |
| N-Ethylation | Ethanol (B145695) | CuO–NiO/γ–Al₂O₃, 220 °C | N-Ethyl derivative | researchgate.net |
| N-Acetylation | Ethyl Acetate | Ionic Liquid Catalyst, 145 °C | N-Acetyl derivative | google.com |
| N-Acylation | Naproxen acyl chloride | Room Temperature | N-Naproxenoyl derivative | nih.gov |
The tertiary amine nitrogen in N-alkylated derivatives of morpholine can be oxidized to form an N-oxide. The most well-known example is N-methylmorpholine N-oxide (NMO), which is a stable crystalline solid organic-chemistry.org. NMO is a commercially important co-oxidant used in numerous transition metal-catalyzed oxidation reactions, such as the osmium tetroxide-catalyzed dihydroxylation of alkenes (Upjohn dihydroxylation) and ruthenium-catalyzed oxidations of alcohols organic-chemistry.orgufs.ac.za. The morpholine N-oxide functionality can be introduced by oxidation of the corresponding N-alkylmorpholine with oxidizing agents like hydrogen peroxide. In some electrochemical reactions, morpholine N-oxide has been isolated as a by-product, formed when it acts as an oxygen acceptor mdpi.com.
Reactivity at the Morpholine Ring Carbons
The carbon atoms of the morpholine ring, particularly those alpha to the nitrogen (C3 and C5) and oxygen (C2 and C6), exhibit some reactivity. The protons on the carbons adjacent to the nitrogen are susceptible to abstraction, enabling functionalization at these positions.
Research has shown that the C-H bonds at the C3 position of N-substituted morpholin-2-ones can undergo oxidative C-N coupling reactions with imides mdpi.com. This C-H functionalization is catalyzed by copper(I) chloride with molecular oxygen as the oxidant, proceeding under mild conditions to form C-N bonds at the carbon alpha to the ring nitrogen mdpi.com. Furthermore, electrochemical studies have demonstrated the feasibility of C-H oxidation of N-Boc protected morpholine, indicating that the ring carbons can be activated for substitution reactions mdpi.com. These findings suggest that the carbon skeleton of the morpholine ring in 1-(Morpholin-2-yl)ethan-1-ol is not inert and can participate in chemical transformations under specific oxidative conditions.
Functionalization via C-H Activation
Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the modification of molecular skeletons without the need for pre-functionalized starting materials. mdpi.com For heterocycles like morpholine, C-H activation can introduce new substituents, expanding chemical diversity.
The morpholine ring in this compound presents several C-H bonds amenable to activation. The positions adjacent to the nitrogen (C3 and C5) and oxygen (C3 and C5) are particularly activated due to the heteroatoms' electronic influence. Transition-metal catalysis, often employing palladium (Pd), rhodium (Rh), or ruthenium (Ru), is a common approach to achieve regioselective C-H functionalization. acs.org For instance, directing groups can be used to guide a metal catalyst to a specific C-H bond, enabling precise modification. While studies specifically targeting this compound are not prevalent, research on related N-substituted morpholines provides insight into potential reaction pathways. For example, palladium-catalyzed C-H arylation or alkenylation could be envisioned at the C3 or C5 positions.
The mechanism for such transformations typically involves the coordination of the metal catalyst to the nitrogen atom, followed by the cleavage of a nearby C-H bond to form a metallacyclic intermediate. nih.gov This intermediate can then react with a coupling partner (e.g., an aryl halide or an alkene) to form a new carbon-carbon bond, followed by reductive elimination to release the functionalized product and regenerate the catalyst. nih.gov
Table 1: Potential C-H Functionalization Reactions on the Morpholine Ring
| Reaction Type | Catalyst System (Example) | Potential Position of Functionalization | Coupling Partner |
| C-H Arylation | Pd(OAc)₂ / Ligand | C3, C5 | Aryl halides, Arylboronic acids |
| C-H Alkenylation | [RhCp*Cl₂]₂ | C2, C6 (if N-directed) | Alkenes, Alkynes |
| C-H Amination | Cu(I) or Ni(II) | C2, C3 | Amines, Amides |
This table represents potential reactions based on general principles of C-H activation in related heterocyclic systems.
Ring-Opening and Rearrangement Pathways
The morpholine ring is generally stable under many reaction conditions. However, under specific circumstances, it can undergo ring-opening or rearrangement reactions. These pathways are often synthetically useful for creating more complex, non-cyclic structures or for rearranging the heterocyclic core into a different ring system.
Ring-opening of the morpholine scaffold can be initiated by cleavage of either a C-N or a C-O bond. For instance, treatment with strong reducing agents or certain Lewis acids could potentially lead to the opening of the ether linkage. More commonly, synthetic strategies that result in morpholine structures often proceed through the ring-opening of precursor molecules like aziridines or oxazetidines. nih.govnih.govrsc.org For example, the reaction of an activated aziridine (B145994) with a haloalcohol can proceed via an SN2-type ring-opening, followed by an intramolecular cyclization to form the morpholine ring. nih.gov Similarly, base-catalyzed ring-opening of a 2-tosyl-1,2-oxazetidine followed by a spontaneous ring closure can yield substituted morpholine hemiaminals. nih.govacs.org
While these examples describe the formation of the morpholine ring, they highlight the chemical principles that could be exploited in reverse to achieve ring-opening of a compound like this compound under specific conditions. Rearrangement pathways are less common for the simple morpholine skeleton but can be induced in more complex derivatives, particularly those with adjacent functional groups that can participate in intramolecular reactions.
Synthesis of Advanced Derivatives for Research Purposes
The structural features of this compound make it an attractive starting point for the synthesis of a diverse library of advanced derivatives for research. The secondary amine and the secondary alcohol are primary sites for modification.
The nitrogen atom of the morpholine ring can be readily functionalized through standard amine chemistry. wikipedia.org
N-Alkylation and N-Arylation: The secondary amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones. Palladium-catalyzed Buchwald-Hartwig amination allows for the introduction of various aryl or heteroaryl groups, significantly expanding the structural diversity of potential derivatives. acs.org
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides. These reactions can be used to introduce a wide range of functional groups and modify the electronic properties of the nitrogen atom.
The secondary alcohol on the ethan-1-ol side chain offers another handle for derivatization:
Esterification and Etherification: The hydroxyl group can be converted into esters or ethers to alter the polarity and pharmacokinetic properties of the molecule.
Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(morpholin-2-yl)ethan-1-one. This ketone provides a new electrophilic center for further reactions, such as the formation of imines, oximes, or hydrazones, or for use in carbon-carbon bond-forming reactions like the aldol (B89426) or Wittig reactions.
The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold. This modular approach is valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where researchers aim to optimize the biological activity of a lead compound by making targeted structural changes. e3s-conferences.org
Table 2: Summary of Derivatization Strategies for this compound
| Functional Group | Reaction Type | Reagents | Product Class |
| Secondary Amine (N-H) | N-Alkylation | Alkyl halide, Base | N-Alkyl Morpholine |
| Secondary Amine (N-H) | N-Arylation | Aryl halide, Pd catalyst, Base | N-Aryl Morpholine |
| Secondary Amine (N-H) | Acylation | Acyl chloride, Base | N-Acyl Morpholine (Amide) |
| Secondary Alcohol (O-H) | Esterification | Carboxylic acid, Acid catalyst | Ester |
| Secondary Alcohol (O-H) | Oxidation | PCC, Swern, or Dess-Martin | Ketone |
Role of 1 Morpholin 2 Yl Ethan 1 Ol As a Synthetic Building Block and Catalyst Component
Chiral Building Block in Complex Molecule Synthesis
The utility of chiral morpholine (B109124) derivatives in medicinal chemistry and materials science has driven the development of synthetic methods that utilize them as core building blocks. semanticscholar.orgnih.gov Chiral N-heterocycles, including morpholines, are prevalent structural motifs in a vast number of drug candidates and bioactive compounds. semanticscholar.orgnih.gov 1-(Morpholin-2-yl)ethan-1-ol, as an enantiomerically pure compound, provides a direct route to introducing stereochemical complexity in the synthesis of larger molecules.
The predefined stereocenter in this compound is crucial for exerting stereocontrol in subsequent chemical reactions. This control is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The synthesis of highly substituted chiral morpholines can be achieved with high diastereoselectivity by starting with optically pure materials like N-allyl-β-amino alcohols, which share a similar structural framework. banglajol.info For instance, electrophile-induced cyclization of such precursors can yield morpholine derivatives with excellent diastereomeric excess, demonstrating how the initial stereochemistry dictates the final product's configuration. banglajol.info
In more complex syntheses, the morpholine scaffold can be systematically functionalized to create a diverse library of compounds with varied regiochemistry and stereochemistry. nih.gov The development of efficient and universal catalytic methods, such as the asymmetric hydrogenation of unsaturated morpholines, allows for the creation of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.orgnih.govrsc.org These hydrogenated products can then be converted into key intermediates for bioactive compounds, showcasing the role of the chiral morpholine unit in guiding the stereochemical outcome of the synthesis. nih.gov
This compound is a member of the 1,2-amino alcohol family, which are widely recognized as common starting materials for the preparation of various morpholine derivatives and other heterocycles. researchgate.netresearchgate.net The synthesis of morpholines often involves the annulation of 1,2-amino alcohols, highlighting their role as foundational precursors. chemrxiv.org
This building block can be used to construct more complex and functionally diverse heterocyclic systems. For example, chiral 1,2-amino alcohols are key reactants in the enantioselective synthesis of C3-substituted morpholinones, which are themselves important pharmacophores. researchgate.net This transformation proceeds through a domino reaction involving heteroannulation, demonstrating a sophisticated use of the amino alcohol to build an advanced heterocyclic system. researchgate.net Furthermore, the morpholine ring can be a precursor to other vicinal amino alcohols through a two-step protocol, expanding its utility. nih.gov The ability to convert these simple chiral building blocks into a variety of substituted morpholines and related structures makes them indispensable in drug discovery and organic synthesis. nih.gov
Ligand and Auxiliary in Asymmetric Catalysis
The structural features of this compound make it an excellent candidate for use in asymmetric catalysis, either as a chiral auxiliary or as a component of a chiral ligand. Chiral 1,2-amino alcohols are considered privileged scaffolds for designing effective chiral ligands. researchgate.netnih.gov
In the design of chiral ligands, the goal is to create a molecule that can coordinate to a metal center and create a chiral environment, thereby inducing enantioselectivity in a catalyzed reaction. The nitrogen and oxygen atoms of this compound can act as bidentate coordinating sites for a transition metal. Soluble chiral polymers have shown promise as ligands in asymmetric catalysis, and small chiral molecules are the fundamental units for building such systems. nih.gov
The synthesis of effective ligands often involves attaching known catalytically active chiral components to a backbone. nih.gov The this compound unit could be incorporated into larger ligand frameworks, such as P,N-ligands, which are effective in various asymmetric transformations. This approach aims to develop ligands that can direct a metal complex to selectively catalyze specific reactions, such as the formation of linear alpha-olefins. wisconsin.edu The development of novel oxazoline-based ligands, which share structural similarities with morpholine derivatives, has been a focus in asymmetric synthesis, with applications in numerous enantioselective metal-catalyzed transformations. researchgate.net
Chiral ligands derived from scaffolds like this compound are employed in a wide range of enantioselective transformations. These include asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. researchgate.net For example, palladium complexes with chiral ligands are used in asymmetric allylic substitution reactions, achieving high enantioselectivity. mdpi.com
The effectiveness of a chiral ligand is often dependent on creating a uniform microenvironment around the complexed metal atom. nih.gov By coordinating to a metal such as rhodium or palladium, a ligand containing the this compound moiety can facilitate reactions like the asymmetric hydrogenation of dehydroamino acids or the allylic substitution of propenyl acetates. nih.gov The ultimate goal is to achieve high reactivity and enantioselectivity, leading to the efficient production of optically pure compounds. nih.gov
| Application Area | Specific Transformation | Key Feature of Morpholine/Amino Alcohol | Outcome |
|---|---|---|---|
| Chiral Building Block | Asymmetric Hydrogenation | Precursor to 2-substituted chiral morpholines | High enantioselectivity (up to 99% ee) nih.govrsc.org |
| Precursor for Heterocycles | Synthesis of C3-substituted morpholinones | Serves as a chiral 1,2-amino alcohol reactant | Formation of advanced heterocyclic systems researchgate.net |
| Asymmetric Catalysis | Allylic Alkylation | Scaffold for chiral P,N or N,N-ligands | Potential for high enantiomeric ratios in products researchgate.netmdpi.com |
| Stereocontrol | Electrophile-induced Cyclization | Inherent stereocenter directs product formation | High diastereoselectivity banglajol.info |
Intermediates in the Preparation of Other Morpholine Derivatives (e.g., N-formyl morpholine as solvent)
The morpholine ring is a robust scaffold that can be derivatized in numerous ways to produce a wide range of useful chemicals. researchgate.netresearchgate.net While this compound is a specialized chiral derivative, the parent morpholine structure is a key intermediate for industrially significant compounds like N-formyl morpholine.
N-formyl morpholine is a colorless, odorless, and chemically stable liquid that is widely used as a green solvent. ajgreenchem.comajgreenchem.com Its stability, non-toxicity, and compatibility with both aliphatic and aromatic hydrocarbons make it an excellent extraction agent. ajgreenchem.comajgreenchem.com The synthesis of N-formyl morpholine is typically achieved through the reaction of morpholine with formic acid under solvent-free conditions at elevated temperatures. ajgreenchem.com In this reaction, the secondary amine of the morpholine ring acts as a nucleophile, attacking the formic acid to form the N-formyl derivative. This process highlights the utility of the basic morpholine structure as an intermediate for functional solvents. ajgreenchem.comajgreenchem.com
The synthesis of other morpholine derivatives often starts with the basic morpholine heterocycle. For example, reacting morpholine with ethyl chloroacetate (B1199739) can produce morpholin-N-ethyl acetate (B1210297), which can be further converted into hydrazides and other complex heterocyclic structures like triazoles. researchgate.netresearchgate.net These reactions demonstrate the role of the core morpholine unit as a versatile intermediate for a broad spectrum of chemical compounds with potential applications in pharmaceuticals and materials science. researchgate.netnih.gov
Contributions to Libraries for Chemical Biology Studies
The strategic use of small molecules to explore biological systems, a field known as chemical biology, heavily relies on the availability of diverse and complex compound libraries. The morpholine scaffold is a highly valued component in medicinal chemistry and is frequently incorporated into such libraries due to its favorable physicochemical properties and its presence in numerous bioactive compounds and approved drugs. lifechemicals.comresearchgate.net While direct, extensive documentation of "this compound" as a foundational building block for large-scale chemical libraries is not prevalent in readily available literature, its structural features strongly suggest its potential as a valuable synthon in diversity-oriented synthesis (DOS). researchgate.netfrontiersin.org DOS strategies aim to broadly populate chemical space with structurally diverse molecules, which can then be used as probes in biological studies. researchgate.net
The utility of a molecule like this compound in library synthesis stems from its inherent structural and functional group diversity. It possesses a C-substituted morpholine core, a chiral center, and two key functional groups—a secondary amine within the morpholine ring and a secondary alcohol on the ethyl substituent. uni.lu These features provide multiple points for chemical modification, allowing for the generation of a wide array of derivatives.
The concept of Systematic Chemical Diversity (SCD) further underscores the potential of such a scaffold. SCD guides the synthesis of a comprehensive collection of isomers of a core structure, varying in regiochemistry and stereochemistry, to efficiently explore the three-dimensional chemical space. nih.gov By applying this principle, this compound and its isomers could serve as starting points for creating focused libraries where the spatial arrangement of functional groups is systematically varied. nih.gov
Libraries based on substituted morpholine scaffolds are designed to be screened against a multitude of biological targets to identify novel "hit" compounds. frontiersin.org These initial hits can then be further optimized in drug discovery programs. The inclusion of the morpholine motif is often advantageous, as it can improve pharmacokinetic properties of the resulting molecules. lifechemicals.com The generation of sp3-rich scaffolds, such as those derived from this compound, is of particular interest in modern drug discovery as they provide greater three-dimensional complexity compared to flat, aromatic structures. frontiersin.orgchemrxiv.org
The synthesis of libraries from a building block like this compound would typically involve parallel synthesis techniques. The secondary amine of the morpholine ring can be functionalized through reactions such as acylation, alkylation, sulfonylation, and reductive amination. Simultaneously, the secondary alcohol provides a handle for esterification, etherification, or oxidation to a ketone, which can then be further derivatized. This multi-directional approach to diversification allows for the rapid generation of a large number of unique compounds from a single, versatile core structure.
The table below illustrates a hypothetical library design originating from this compound, showcasing the potential for diversification at the secondary amine and secondary alcohol positions.
Table 1: Hypothetical Library Generation from this compound
| R1 (Modification at the Morpholine Nitrogen) | R2 (Modification at the Hydroxyl Group) | Resulting Compound Class |
|---|---|---|
| Acetyl | H | N-Acetyl-1-(morpholin-2-yl)ethan-1-ol |
| Benzyl | H | N-Benzyl-1-(morpholin-2-yl)ethan-1-ol |
| H | Benzoyl | 1-(Morpholin-2-yl)ethyl benzoate |
| H | Methyl | 2-(1-Methoxyethyl)morpholine |
| Tosyl | H | N-Tosyl-1-(morpholin-2-yl)ethan-1-ol |
| H | Acetyl | 1-(Morpholin-2-yl)ethyl acetate |
| Propionyl | Propionyl | 1-(4-Propionylmorpholin-2-yl)ethyl propionate |
| H | (Oxidized to ketone) | 1-(Morpholin-2-yl)ethan-1-one |
Computational Chemistry and Molecular Modeling in the Study of 1 Morpholin 2 Yl Ethan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) is a prominent method within this field, valued for its balance of accuracy and computational efficiency. researchgate.netmdpi.com DFT calculations for 1-(Morpholin-2-yl)ethan-1-ol would involve solving the Kohn-Sham equations to determine the molecule's ground-state electron density. From this, a wealth of information about its electronic structure and energetics can be derived.
These calculations would begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Key outputs would include optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides crucial energetic properties such as the total electronic energy, heats of formation, and vibrational frequencies, which can be compared with experimental spectroscopic data if available. The choice of an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining reliable and accurate results for the specific properties of interest. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. semanticscholar.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small gap indicates a molecule that is more easily polarized and more chemically reactive. For this compound, a DFT calculation would provide the energies of these orbitals, allowing for an assessment of its electronic stability and potential reactivity in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Indicates electron-donating capability. |
| LUMO Energy | 2.0 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 8.5 | Suggests high kinetic stability and lower reactivity. |
Note: The data presented in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. wolframcloud.com The MEP is plotted onto the molecule's electron density surface, using a color spectrum to represent different electrostatic potential values. pearson.com
Red areas indicate regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.
Blue areas signify regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.
Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential (red) around the highly electronegative oxygen and nitrogen atoms of the morpholine (B109124) ring and the hydroxyl group, highlighting these as sites for hydrogen bonding and interaction with electrophiles. A region of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its acidic character and susceptibility to attack by nucleophiles. openstax.org
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
While quantum calculations provide insight into a static molecular structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational dynamics.
For this compound, an MD simulation would be used to explore its conformational landscape. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional shapes (conformers). An MD simulation, typically performed in a simulated solvent environment (like water) to mimic physiological conditions, would sample these different conformations. This allows for the identification of the most stable and frequently occurring conformers, as well as the energy barriers for conversion between them. Analysis of the simulation trajectory can reveal information about the molecule's flexibility, intramolecular hydrogen bonding, and how it interacts with surrounding solvent molecules, providing a dynamic understanding of its structure.
Docking Studies to Elucidate Theoretical Binding Modes and Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.govresearchgate.netnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
In a docking study involving this compound, the molecule would be treated as a flexible ligand and docked into the active site of a selected protein target. The docking algorithm would explore various possible binding orientations and conformations of the ligand within the receptor's binding pocket. The results are then ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
The output of a docking study provides a theoretical binding pose, which reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. tandfonline.comacademindex.com This information is invaluable for understanding the structural basis of molecular recognition and for guiding the design of more potent and selective analogs.
Table 2: Illustrative Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value/Residues | Interaction Type |
|---|---|---|
| Binding Affinity (Score) | -7.2 kcal/mol | Estimated strength of binding. |
| Interacting Residues | ASP 145 | Hydrogen Bond with hydroxyl group. |
| LYS 33 | Hydrogen Bond with morpholine oxygen. |
Note: This table presents a hypothetical scenario to illustrate the type of data generated from a molecular docking study.
In Silico Prediction of Chemical Reactivity and Selectivity
Beyond the general reactivity insights from HOMO-LUMO analysis, computational chemistry offers more specific tools for predicting chemical reactivity and selectivity. researchgate.netchemrxiv.orgacs.org These methods often rely on descriptors derived from DFT calculations to identify the most reactive sites within a molecule.
One such set of descriptors are the Fukui functions, which indicate the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov By calculating these functions, one can predict the most likely sites for:
Nucleophilic attack (where the molecule accepts an electron), corresponding to the site with the highest value of the Fukui function f+.
Electrophilic attack (where the molecule donates an electron), corresponding to the site with the highest value of the Fukui function f-.
Radical attack , corresponding to the site with the highest value of f0.
For this compound, these calculations could pinpoint which atoms are most susceptible to attack, thereby predicting the outcome of various chemical reactions and explaining regioselectivity. nih.govnih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations from a Computational Perspective
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. e3s-conferences.orgnih.govpensoft.net Computational methods play a vital role in deriving these relationships.
A computational SAR/QSAR study on this compound and its analogs would involve several steps. First, a library of related molecules would be created, and a wide range of molecular descriptors would be calculated for each. These descriptors quantify various aspects of the molecules' physicochemical properties, including:
Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Next, a mathematical model is built using statistical methods (like multiple linear regression or machine learning algorithms) to correlate these descriptors with experimentally measured biological activity (e.g., IC50 values). acs.orgnih.gov A robust QSAR model can then be used to predict the activity of new, yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts and accelerating the discovery of compounds with improved properties.
Table 3: Hypothetical QSAR Descriptors for a Series of this compound Analogs
| Compound | LogP | Molecular Volume (ų) | Dipole Moment (D) | Predicted Activity (pIC50) |
|---|---|---|---|---|
| Analog 1 | 0.5 | 130 | 2.1 | 5.8 |
| Analog 2 | 1.2 | 145 | 2.5 | 6.3 |
Note: This table contains hypothetical data to illustrate the components of a QSAR study.
Metabolic Transformations of the Morpholine Ring As a Chemical Moiety
General Pathways of Morpholine (B109124) Ring Biotransformation
Oxidation is a predominant metabolic route for the morpholine moiety. researchgate.net This can occur at either the nitrogen atom (N-oxidation) or the carbon atoms (C-oxidation) of the ring.
N-oxidation: The nitrogen atom in the morpholine ring is a secondary amine and is susceptible to oxidation, leading to the formation of a stable N-oxide. nih.govwikipedia.org This reaction is often catalyzed by flavin-containing monooxygenases (FMOs) or cytochrome P450 (CYP) enzymes. bohrium.com The resulting N-oxide is significantly more polar than the parent amine. In some cases, these N-oxides can be unstable and undergo further rearrangements. nih.gov For instance, the N-oxide of a morpholine acetal (B89532) substance P antagonist was found to undergo novel thermal rearrangements. nih.gov
C-oxidation: Oxidation can also occur at the carbon atoms adjacent to the nitrogen (α-carbon) or the oxygen. Hydroxylation at the α-carbon to the nitrogen is a common metabolic pathway, often initiated by CYP enzymes. nih.gov This hydroxylation can lead to an unstable carbinolamine intermediate, which may subsequently undergo ring cleavage. researchgate.net
The metabolic cleavage of the morpholine ring results in the formation of more linear, polar metabolites. This ring-opening is often a consequence of initial oxidative events. researchgate.net
For example, following C-oxidation at the carbon adjacent to the nitrogen, the resulting intermediate can lead to the cleavage of a C-N bond. nih.gov This process can ultimately form metabolites like 2-(2-aminoethoxy) acetaldehyde (B116499) from the parent morpholine ring. nih.gov Another identified pathway involves the formation of an iminium ion intermediate after oxidation, which is then susceptible to hydrolysis, leading to ring opening. researchgate.net In the metabolism of the antibiotic linezolid, the morpholine ring is oxidized to form aminoethoxy acetic acid and hydroxyethyl (B10761427) glycine (B1666218) metabolites. dovepress.com Visible light-promoted oxidative cleavage of C-C bonds in morpholine derivatives has also been explored as a method to study potential drug metabolites. google.com
Table 1: Summary of Major Metabolic Pathways of the Morpholine Ring
| Pathway | Description | Key Enzymes Involved | Resulting Metabolites |
|---|---|---|---|
| N-Oxidation | Addition of an oxygen atom to the ring's nitrogen. | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) | Morpholine N-oxides |
| C-Oxidation (Hydroxylation) | Addition of a hydroxyl group to a carbon atom, often alpha to the nitrogen. | Cytochrome P450s (CYPs) | Hydroxylated morpholine derivatives, Carbinolamines |
| Ring Cleavage | Opening of the morpholine ring structure, often following an initial oxidation step. | Cytochrome P450s (CYPs) | Linear amino alcohol or amino acid derivatives (e.g., aminoethoxy acetic acid) |
Role of Cytochrome P450 Enzymes in Morpholine Metabolism (Chemical Mechanism)
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a pivotal role in the phase I metabolism of a vast number of drugs, including those containing a morpholine ring. nih.govnih.govmdpi.com These enzymes are primarily responsible for catalyzing oxidative reactions. mdpi.com
The chemical mechanism for the CYP-mediated oxidation of the morpholine ring typically proceeds via a hydrogen atom abstraction and rebound mechanism. nih.gov The process can be described as follows:
Hydrogen Atom Abstraction: The activated iron-oxo species in the CYP active site abstracts a hydrogen atom from a carbon atom of the morpholine ring, usually one of the carbons alpha to the nitrogen. This step is facilitated by the presence of the nitrogen atom and results in the formation of a carbon-centered radical on the morpholine ring and a hydroxylated iron species. nih.gov
Rebound Mechanism: The highly reactive carbon radical then "rebounds" by abstracting the hydroxyl group from the iron center. This step is typically very fast and results in the formation of the hydroxylated morpholine metabolite. nih.gov
Strategies for Modulating Metabolic Stability through Chemical Design
Given that the morpholine ring can be a site of metabolic liability, medicinal chemists employ several strategies during the drug design process to enhance its metabolic stability. nih.govnih.gov The goal is to block or slow down the metabolic pathways without compromising the compound's desired pharmacological activity.
Common strategies include:
Steric Hindrance: Introducing bulky substituents near the metabolically susceptible positions (the α-carbons) can sterically hinder the approach of metabolizing enzymes like CYPs, thus reducing the rate of oxidation.
Deuteration: Replacing hydrogen atoms at the sites of metabolism with their heavier isotope, deuterium, can slow down the rate of metabolism. The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect that makes bond cleavage by enzymes more difficult.
Electronic Modification: Altering the electronic properties of the ring can influence its susceptibility to oxidation. Introducing electron-withdrawing groups can decrease the electron density on the ring, making it less prone to oxidative metabolism.
Bioisosteric Replacement: In some cases, the entire morpholine ring might be replaced with another heterocyclic ring system that has similar physicochemical properties but improved metabolic stability. pressbooks.pub For example, replacing a piperidine (B6355638) ring with a morpholine ring can sometimes block a metabolic "soft spot". pressbooks.pub
Table 2: Strategies to Enhance Metabolic Stability of the Morpholine Moiety
| Strategy | Mechanism of Action | Example Application |
|---|---|---|
| Steric Hindrance | Bulky groups physically block access of metabolizing enzymes to the site of metabolism. | Placing a methyl or larger group on a carbon adjacent to the ring nitrogen. |
| Deuteration | The stronger Carbon-Deuterium bond slows the rate of enzymatic C-H bond cleavage. | Replacing hydrogens on the α-carbons with deuterium. |
| Electronic Modification | Electron-withdrawing groups reduce the ring's susceptibility to oxidation. | Incorporating fluorine or other electron-withdrawing substituents on or near the ring. |
| Bioisosteric Replacement | Replacing the morpholine ring with a different, more stable heterocycle. | Swapping the morpholine for a thiomorpholine (B91149) or a piperazine (B1678402) derivative, depending on SAR. |
Future Perspectives and Emerging Research Directions for 1 Morpholin 2 Yl Ethan 1 Ol
Development of Advanced and Sustainable Synthetic Methodologies
The pursuit of greener and more efficient synthetic routes is a paramount goal in modern chemistry. For 1-(Morpholin-2-yl)ethan-1-ol and its derivatives, future research will likely focus on the adoption of advanced and sustainable synthetic methodologies that offer improvements in terms of yield, selectivity, and environmental impact over traditional methods.
One promising avenue is the continued development of green synthesis protocols. A notable advancement in this area is the use of ethylene (B1197577) sulfate (B86663) as a reagent for the conversion of 1,2-amino alcohols to morpholines. This one- or two-step, redox-neutral process utilizes inexpensive reagents and offers significant environmental and safety benefits compared to conventional methods that often involve hazardous reagents and generate substantial waste. researchgate.netrsc.org The adaptability of this methodology to create a variety of substituted morpholines suggests its potential application for the synthesis of this compound, starting from the corresponding amino alcohol. researchgate.netrsc.org
Biocatalysis represents another key area for the sustainable synthesis of chiral morpholines. The use of enzymes can facilitate highly stereoselective reactions, which is crucial for the production of enantiomerically pure pharmaceuticals. nih.govwikipedia.org Recent developments in biocatalysis have enabled the synthesis of chiral medicines with high yield and purity. nih.gov For this compound, which contains a chiral center, biocatalytic methods could be employed to produce specific stereoisomers with high enantiomeric excess, a critical factor for their potential therapeutic applications.
Flow chemistry is also emerging as a powerful tool for the synthesis of morpholine (B109124) derivatives. Continuous flow processes offer advantages such as improved reaction control, enhanced safety, and scalability. nih.govnih.gov The application of flow chemistry to the synthesis of substituted morpholines has been demonstrated, and its extension to the production of this compound could lead to more efficient and scalable manufacturing processes. nih.govnih.gov
Furthermore, photoredox catalysis is a rapidly developing field that utilizes visible light to drive chemical reactions under mild conditions. nih.gov This methodology has been successfully applied to the synthesis of morpholines and other nitrogen-containing heterocycles. nih.govmdpi.com The use of photoredox catalysis for the synthesis of this compound could offer a more sustainable and energy-efficient alternative to traditional synthetic methods.
| Methodology | Key Advantages | Potential Application for this compound |
| Green Synthesis (e.g., with Ethylene Sulfate) | Redox-neutral, inexpensive reagents, reduced waste | Direct synthesis from the corresponding 1,2-amino alcohol. researchgate.netrsc.org |
| Biocatalysis | High stereoselectivity, mild reaction conditions | Enantioselective synthesis of specific stereoisomers. nih.govwikipedia.org |
| Flow Chemistry | Improved reaction control, scalability, enhanced safety | Efficient and scalable manufacturing. nih.govnih.gov |
| Photoredox Catalysis | Mild reaction conditions, use of visible light as a sustainable energy source | Energy-efficient and environmentally friendly synthesis. nih.govmdpi.com |
Exploration of Novel Reactivity Patterns
Beyond its synthesis, the future of this compound will also be shaped by the exploration of its novel reactivity patterns. Understanding and harnessing the reactivity of the morpholine ring, particularly at the C2 position, will open up new avenues for the creation of diverse and complex molecules.
One area of interest is the functionalization of the C2 position . The development of methods for the direct and selective introduction of various functional groups at this position is a key objective. nih.govnih.gov Such methodologies would allow for the facile diversification of this compound, providing access to a wide range of derivatives with potentially unique biological activities and material properties.
Ring-opening reactions of the morpholine scaffold also present an intriguing area of research. While the morpholine ring is generally stable, under certain conditions, it can undergo ring-opening to yield linear structures that can be further elaborated. For instance, tandem gold(I)-catalyzed ring-opening of aziridines followed by cycloisomerization has been used to construct morpholine derivatives. rsc.org Exploring the reverse process, the controlled ring-opening of this compound, could provide access to novel acyclic building blocks.
The development of cascade reactions involving the morpholine ring is another promising direction. Cascade reactions, where multiple chemical transformations occur in a single synthetic operation, offer a highly efficient approach to building molecular complexity. nih.govacs.org Designing cascade sequences that incorporate this compound as a starting material or intermediate could lead to the rapid and efficient synthesis of complex molecular architectures.
| Reactivity Pattern | Description | Potential Outcome |
| C2-Functionalization | Direct and selective introduction of functional groups at the C2 position of the morpholine ring. nih.govnih.gov | Access to a diverse library of this compound derivatives with varied properties. |
| Ring-Opening Reactions | Controlled cleavage of the morpholine ring to form acyclic compounds. | Generation of novel linear building blocks for further synthetic elaboration. |
| Cascade Reactions | Multi-step reactions that occur in a single pot, involving the morpholine scaffold. nih.govacs.org | Efficient synthesis of complex molecules derived from this compound. |
Application in Supramolecular Chemistry and Materials Science
The unique structural and electronic properties of the morpholine ring make it an attractive building block for the construction of supramolecular assemblies and advanced materials. Future research is expected to increasingly explore the potential of this compound in these fields.
In supramolecular chemistry , the morpholine moiety can participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. These interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. The hydroxyl group in this compound provides an additional site for hydrogen bonding, potentially leading to the formation of intricate and functional supramolecular structures.
In materials science , morpholine derivatives are being investigated for their use in the development of novel polymers and functional materials. For example, polymers derived from morpholine have been shown to exhibit stimuli-responsive properties, making them suitable for applications such as smart hydrogels for drug delivery and tissue engineering. nih.gov The incorporation of this compound into polymer chains could impart desirable properties such as enhanced biocompatibility and controlled drug release capabilities.
Crystal engineering is another area where this compound could find application. The ability of the morpholine ring to influence crystal packing through intermolecular interactions can be utilized to design crystalline materials with specific properties, such as nonlinear optical activity. researchgate.net The specific stereochemistry of this compound could be a key factor in controlling the crystal packing and, consequently, the material's properties.
| Application Area | Role of this compound | Potential Impact |
| Supramolecular Chemistry | Participation in non-covalent interactions to direct self-assembly. | Creation of functional supramolecular architectures for sensing and catalysis. |
| Materials Science | Incorporation into polymer backbones to create functional materials. nih.gov | Development of smart hydrogels, drug delivery systems, and biocompatible materials. |
| Crystal Engineering | Influencing crystal packing to design materials with specific properties. researchgate.net | Design of novel materials with applications in optics and electronics. |
Integration with High-Throughput Experimentation and Data Science
The integration of high-throughput experimentation (HTE) and data science is revolutionizing the field of chemical research and development. For this compound, these technologies offer the potential to accelerate the discovery of new derivatives with optimized properties.
High-throughput experimentation allows for the rapid screening of a large number of reaction conditions or compound variations in parallel. This approach can be used to quickly identify optimal synthetic routes for this compound and its derivatives, as well as to screen for biological activity or material properties. The use of HTE can significantly reduce the time and resources required for research and development.
Data science and machine learning are becoming increasingly important tools in chemistry. By analyzing large datasets of chemical information, machine learning algorithms can be used to predict the properties of new molecules, identify promising drug candidates, and optimize reaction conditions. In the context of this compound, data-driven approaches could be used to guide the design of new derivatives with enhanced activity or desired material characteristics.
The combination of HTE and data science creates a powerful workflow for accelerated discovery. HTE can be used to generate large datasets, which can then be analyzed using machine learning to build predictive models. These models can then be used to guide the design of new experiments, creating a closed-loop discovery cycle that can rapidly lead to the identification of novel and valuable compounds based on the this compound scaffold.
Computational Design of Functional Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, computational design will play a crucial role in the rational development of functional derivatives with tailored properties.
Molecular docking simulations can be used to predict the binding affinity of this compound derivatives to specific biological targets. This information can be used to guide the design of new drug candidates with improved potency and selectivity. By understanding the key interactions between the molecule and its target, researchers can make informed decisions about which modifications are most likely to lead to improved therapeutic outcomes.
Quantum mechanics (QM) calculations can provide detailed insights into the electronic structure and reactivity of this compound. This information can be used to understand its chemical behavior and to predict the outcome of chemical reactions. QM calculations can also be used to design new derivatives with specific electronic properties, which is particularly relevant for applications in materials science.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its derivatives in different environments. This can provide valuable information about their conformational preferences, interactions with solvents, and behavior in biological systems. MD simulations can be used to assess the stability of supramolecular assemblies and to understand the mechanisms of drug action.
By leveraging these computational tools, researchers can rationally design and optimize derivatives of this compound for a wide range of applications, from new pharmaceuticals to advanced materials. This in silico approach can significantly reduce the need for time-consuming and expensive experimental work, accelerating the pace of innovation.
Q & A
Q. What are the common synthetic routes for 1-(Morpholin-2-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound can involve reductive amination or catalytic hydrogenation. For example, morpholine rings are often synthesized via cyclization of ethanolamine derivatives or through epoxide ring-opening with amines. A practical approach includes:
- Step 1 : Reacting 2-chloroethanol with morpholine precursors under basic conditions to form the morpholine ring.
- Step 2 : Reducing ketone intermediates (e.g., 2-morpholinylacetone) using chiral catalysts like Ru-BINAP complexes to introduce enantioselectivity .
- Optimization : Adjusting solvent polarity (e.g., THF vs. methanol), temperature (0–60°C), and catalyst loading (1–5 mol%) can improve yield (up to 85%) and enantiomeric excess (ee >90%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR can resolve the morpholine ring protons (δ 2.4–3.8 ppm) and hydroxyl group (δ 1.5–2.0 ppm, broad) .
- X-ray Crystallography : SHELX programs are widely used for precise structural determination, particularly for confirming stereochemistry and hydrogen-bonding networks .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases can quantify enantiomeric ratios (e.g., 95:5 er) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?
Enantioselective synthesis requires chiral catalysts or biocatalysts:
- Metal Catalysts : Ru(II)-BINAP systems achieve >90% ee in asymmetric hydrogenation of ketones, as demonstrated for analogous alcohols .
- Biocatalysis : Lipases (e.g., Candida antarctica) can resolve racemic mixtures via kinetic resolution, though yields may be lower (40–60%) .
- Critical Analysis : Catalyst poisoning by morpholine’s amine group is a challenge. Pretreatment with acetic acid or using bulky phosphine ligands mitigates this issue .
Q. What are the key considerations when analyzing contradictory data in the stability studies of morpholine-containing alcohols under different pH conditions?
Contradictions in stability data (e.g., decomposition at pH <2 vs. pH >12) may arise from:
- Mechanistic Differences : Acidic conditions protonate the morpholine nitrogen, increasing reactivity, while alkaline conditions deprotonate the hydroxyl group, leading to oxidation.
- Experimental Design : Use buffered solutions (pH 1–14) and monitor degradation via LC-MS. For example, accelerated stability studies at 40°C/75% RH show <5% degradation over 30 days at pH 7 .
- Mitigation : Stabilizers like ascorbic acid (0.1% w/v) can reduce oxidation in neutral conditions .
Q. How can computational modeling predict the reactivity and interaction of this compound with biological targets?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For morpholine derivatives, the hydroxyl group often acts as a hydrogen-bond donor .
- Molecular Docking : Simulates binding to targets like glutaminase 1 (GLS1), where morpholine’s nitrogen may form key interactions with active-site residues (e.g., Lys320) .
- Validation : Correlate docking scores (e.g., Glide XP score < -8 kcal/mol) with in vitro IC values to refine models .
Key Takeaways
- Synthesis : Prioritize asymmetric hydrogenation for high ee; optimize solvents and catalysts.
- Characterization : Combine NMR, X-ray, and chiral HPLC for robust structural and stereochemical analysis.
- Stability : Neutral pH and stabilizers enhance shelf life.
- Computational Tools : Use DFT and docking to guide drug design and reactivity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
